molecular formula C9H9BrN2O B15230571 3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine

3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B15230571
M. Wt: 241.08 g/mol
InChI Key: TVWISHQIDQDMNI-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methoxy groups on the pyrrolo[2,3-C]pyridine ring system imparts unique chemical properties that can be exploited in synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine typically involves the bromination of a suitable pyrrolo[2,3-C]pyridine precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrrolo[2,3-C]pyridine ring can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas (H2).

Major Products Formed

    Substitution Reactions: Products include 3-substituted-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridines.

    Oxidation Reactions: Products include 3-bromo-5-formyl-1-methyl-1H-pyrrolo[2,3-C]pyridine and 3-bromo-5-carboxy-1-methyl-1H-pyrrolo[2,3-C]pyridine.

    Reduction Reactions: Products include partially or fully hydrogenated derivatives of the original compound.

Scientific Research Applications

3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe molecule for studying enzyme interactions and receptor binding in various biological systems.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxy-1H-pyrrolo[2,3-C]pyridine: Lacks the methyl group at the 1-position.

    3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-C]pyridine: Has a different ring fusion pattern.

    3-Bromo-5-methoxy-1-methyl-1H-indole: Features an indole core instead of a pyrrolo[2,3-C]pyridine core.

Uniqueness

3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine is unique due to the specific arrangement of its functional groups and ring system. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science. The presence of both bromine and methoxy groups allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

3-bromo-5-methoxy-1-methylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-7(10)6-3-9(13-2)11-4-8(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWISHQIDQDMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=NC=C21)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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